![molecular formula C14H12BrN3 B13092971 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom and an ethylphenyl group in its structure contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative cyclization of hydrazones using a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is carried out under mild conditions, which helps in achieving high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Biological Research: The compound is used in the investigation of its effects on various biological pathways and targets, such as mitogen-activated protein kinases (MAP kinases).
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of MAP kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H12BrN3 |
|---|---|
Peso molecular |
302.17 g/mol |
Nombre IUPAC |
6-bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C14H12BrN3/c1-2-10-5-3-4-6-12(10)14-17-16-13-8-7-11(15)9-18(13)14/h3-9H,2H2,1H3 |
Clave InChI |
PCYRWANUVMMJMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)

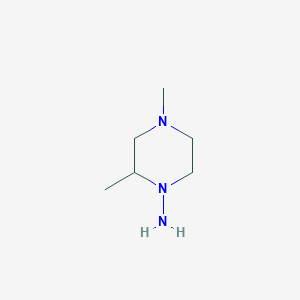
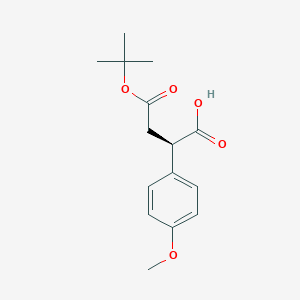
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)


![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
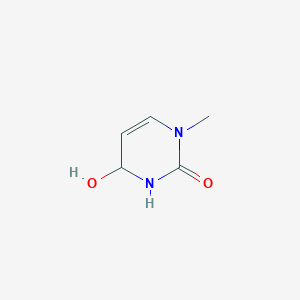
![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
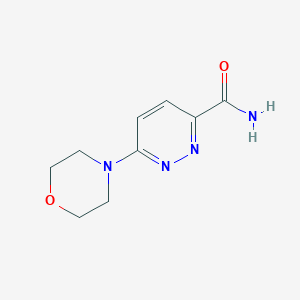

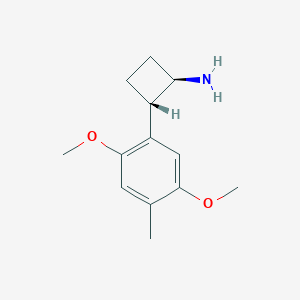
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)
